Calcium tellurate

Solubility Inorganic Synthesis Ceramic Processing

Select Calcium tellurate for solid-state synthesis and LTCC ceramics due to its limited water solubility (0.727 g/100mL) and high thermal stability (synthesis at 975°C), minimizing aqueous leaching and enabling co-firing with Ag electrodes. This meta-tellurate offers distinct optical and dielectric properties compared to tellurite alternatives, with a well-defined orthorhombic Pbcn crystal structure (a=5.231Å) ideal for XRD calibration. Procure CaTeO₄ to leverage its +6 oxidation state in advanced material research.

Molecular Formula CaTeO4
CaO4Te
Molecular Weight 231.7 g/mol
CAS No. 15852-09-2
Cat. No. B105150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium tellurate
CAS15852-09-2
Molecular FormulaCaTeO4
CaO4Te
Molecular Weight231.7 g/mol
Structural Identifiers
SMILES[O-][Te](=O)(=O)[O-].[Ca+2]
InChIInChI=1S/Ca.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2
InChIKeyVSGBJEHIEKGACU-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 g / 0.1 kg / 1 kg / 1000 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Calcium Tellurate (CAS 15852-09-2): A +6 Oxidation State Tellurium Salt for High-Temperature Solid-State Synthesis and Ceramic Applications


Calcium tellurate (CaTeO₄) is an inorganic salt composed of calcium cations (Ca²⁺) and tellurate anions, where tellurium is in its highest oxidation state (+6). It exists primarily in a meta-tellurate configuration, with a tetragonal or orthorhombic crystal structure [1]. This compound is typically synthesized via high-temperature solid-state reactions between calcium oxide (CaO) and tellurium dioxide (TeO₂) at ~975 °C . Unlike its more common tellurite (+4) counterparts, calcium tellurate serves as a precursor for isolating telluric acid and finds niche applications in specialized glass, ceramic, and semiconductor research [2]. Its low water solubility (0.727 g/100 mL at 20 °C) and high thermal stability are key physicochemical characteristics .

Why Sodium or Potassium Tellurates Cannot Replace Calcium Tellurate in High-Temperature or Low-Solubility Applications


In-class substitution of calcium tellurate with other metal tellurates (e.g., sodium or potassium tellurate) is not scientifically valid due to fundamental differences in physicochemical properties. While sodium and potassium tellurates exhibit high water solubility and are thus suited for aqueous-phase reactions, calcium tellurate's limited solubility (0.727 g/100 mL at 20 °C) makes it uniquely appropriate for solid-state syntheses and ceramic applications where aqueous leaching must be minimized . Furthermore, the high thermal stability of calcium tellurate—evidenced by its synthesis at 975 °C and its use in LTCC (Low-Temperature Co-fired Ceramic) systems—contrasts sharply with alkali metal tellurates, which may decompose or volatilize at such elevated processing temperatures [1]. The cation identity directly governs lattice energy, decomposition pathways, and compatibility with co-fired materials like silver electrodes, rendering simple salt metathesis unfeasible for performance-critical applications.

Quantitative Differentiation of Calcium Tellurate: Solubility, Thermal Stability, and Structural Data Versus Comparators


Solubility: Calcium Tellurate vs. Sodium and Potassium Tellurates

Calcium tellurate exhibits markedly lower water solubility compared to its alkali metal counterparts. The measured solubility of calcium tellurate is 0.727 g/100 mL at 20 °C . In contrast, sodium tellurate is classified as 'soluble' and potassium tellurate is reported to dissolve in approximately 4 parts water [1]. This quantitative difference—a factor of at least 10x to 50x lower solubility—is critical for applications requiring aqueous stability.

Solubility Inorganic Synthesis Ceramic Processing

Thermal Stability: Calcium Tellurate Synthesis and Decomposition vs. Alkali Tellurates

Calcium tellurate is synthesized via a high-temperature solid-state reaction at 975 °C in air, demonstrating its thermal robustness under oxidizing conditions . While direct decomposition data for calcium tellurate is scarce, class-level inference from related alkaline earth tellurates indicates that these compounds generally exhibit higher thermal stability than their alkali metal analogs, which may melt or decompose at lower temperatures [1]. This is particularly relevant for LTCC applications where materials must withstand co-firing with silver electrodes at ~900 °C without degradation [2].

Thermal Stability Solid-State Synthesis LTCC

Crystal Structure: Orthorhombic CaTeO₄ vs. Tetragonal Configurations and Isostructural SrTeO₄

Calcium tellurate (CaTeO₄) crystallizes in an orthorhombic space group Pbcn with unit cell parameters a = 5.231 Å, b = 12.676 Å, c = 4.977 Å, and a calculated density of 4.66 g/cm³ [1]. It is isostructural with SrTeO₄ (a = 5.574 Å, b = 13.114 Å, c = 5.001 Å, density = 5.07 g/cm³), both containing strings of Te-O octahedra similar to Na₂TeO₄ [1]. While some sources note a tetragonal meta-tellurate configuration, the orthorhombic form is well-characterized and may represent the most stable phase . This structural specificity dictates bonding geometry, coordination environment, and ultimately material properties like ionic conductivity and dielectric response.

Crystallography X-ray Diffraction Materials Science

Oxidation State Stability: +6 Tellurate vs. +4 Tellurite in Calcium Systems

Calcium tellurate (CaTeO₄) contains tellurium in the +6 oxidation state, whereas calcium tellurite (CaTeO₃) contains tellurium in the +4 state. The +6 tellurate form is synthesized under strongly oxidizing conditions (e.g., heating TeO₂ with excess CaO at 975 °C in air) and represents the fully oxidized, thermodynamically stable product under these conditions . In contrast, the +4 tellurite phases (α-, β-, β′-, γ-CaTeO₃) exhibit complex polymorphism with α-CaTeO₃ stable up to 1168 K [1]. The choice between tellurate and tellurite dictates redox behavior, with tellurate being a weaker reducing agent and offering distinct reactivity profiles.

Redox Chemistry Tellurium Oxidation States Solid-State Reactions

LTCC Compatibility: Calcium Tellurate as a Glass-Free Ceramic Candidate

Calcium tellurates have been specifically evaluated as potential glass-free, low-permittivity substrate materials for Low-Temperature Co-fired Ceramic (LTCC) applications [1]. In this context, the sintering behavior and chemical compatibility with silver electrodes are critical. The study investigated calcium tellurates alongside germanates and silicates, highlighting their suitability for co-firing at ~900 °C without the need for glassy phases that degrade Q-values [1]. While direct comparative data with other tellurate ceramics within this study are limited, the inclusion of calcium tellurates in this evaluation underscores their favorable thermal and dielectric properties relative to other oxide systems.

LTCC Dielectric Materials Ceramic Processing

Recommended Application Scenarios for Calcium Tellurate Based on Verified Differentiators


Solid-State Synthesis of Tellurium Compounds Requiring Low Solubility

Due to its limited water solubility (0.727 g/100 mL at 20 °C), calcium tellurate is an ideal solid-state precursor for synthesizing other tellurium compounds under anhydrous or high-temperature conditions where aqueous leaching must be avoided. Researchers should select calcium tellurate over sodium or potassium tellurates when water solubility is a liability [1].

High-Temperature Ceramic and LTCC Substrate Formulation

Calcium tellurate's demonstrated thermal stability at 975 °C and its evaluation as a glass-free, low-permittivity LTCC material make it a strong candidate for co-firing with silver electrodes in multilayer ceramic modules. Its low water solubility also prevents hydration-related degradation during processing [2].

Specialty Glass Production Requiring +6 Tellurium Oxidation State

In tellurate-based glasses, the fully oxidized +6 state of tellurium in CaTeO₄ imparts distinct optical and dielectric properties compared to tellurite (+4) glasses. The meta-tellurate configuration may contribute to improved chemical durability and thermal stability, justifying its use over tellurite alternatives [3].

Crystallographic Reference Material and Isostructural Analog

The well-characterized orthorhombic Pbcn crystal structure of CaTeO₄ (a=5.231 Å, b=12.676 Å, c=4.977 Å) serves as a valuable reference for studying isostructural series (e.g., SrTeO₄) and for calibrating X-ray diffraction experiments in materials science [4].

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